molecular formula C11H11N3O4S B1441825 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid CAS No. 1183510-85-1

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B1441825
CAS No.: 1183510-85-1
M. Wt: 281.29 g/mol
InChI Key: BVRDKSRGTPGLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is an organic compound that features a pyrazole ring, a sulfamoyl group, and a benzoic acid moiety

Scientific Research Applications

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 1H-pyrazole-4-carbaldehyde with sulfamide under basic conditions to form the intermediate 1H-pyrazol-4-ylmethylsulfamide. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents, efficient reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfamoyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid
  • 4-(1H-pyrazol-4-yl)benzoic acid
  • 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Uniqueness

3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid is unique due to the presence of both the sulfamoyl group and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs .

Properties

IUPAC Name

3-(1H-pyrazol-4-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c15-11(16)9-2-1-3-10(4-9)19(17,18)14-7-8-5-12-13-6-8/h1-6,14H,7H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRDKSRGTPGLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=CNN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.